

Isotopic Purity of Decarbonyl Rivaroxaban-d4: A Technical Guide

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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752

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This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **Decarbonyl Rivaroxaban-d4**, a deuterated analog of a key Rivaroxaban impurity. The incorporation of deuterium isotopes into pharmaceutical compounds is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies, often utilized to understand metabolic pathways and to generate internal standards for bioanalytical assays. Ensuring high isotopic purity is paramount for the reliability of such studies. This document details the synthetic methodology, analytical protocols for purity determination, and presents illustrative data.

Synthesis of Decarbonyl Rivaroxaban-d4

The synthesis of **Decarbonyl Rivaroxaban-d4** is conceptually based on the established synthetic routes for Rivaroxaban, incorporating a deuterated starting material. The decarbonyl analogue, a potential metabolite or degradation product, can be synthesized by modifying the final acylation step. A plausible synthetic pathway initiates with the condensation of deuterated 4-(4-aminophenyl)morpholin-3-one-d4 with (S)-N-(2,3-epoxypropyl)phthalimide. Subsequent cyclization and hydrolysis yield the core amine intermediate, which is then reacted with a suitable agent to introduce the thiophene moiety, albeit without the carbonyl group present in the parent drug.

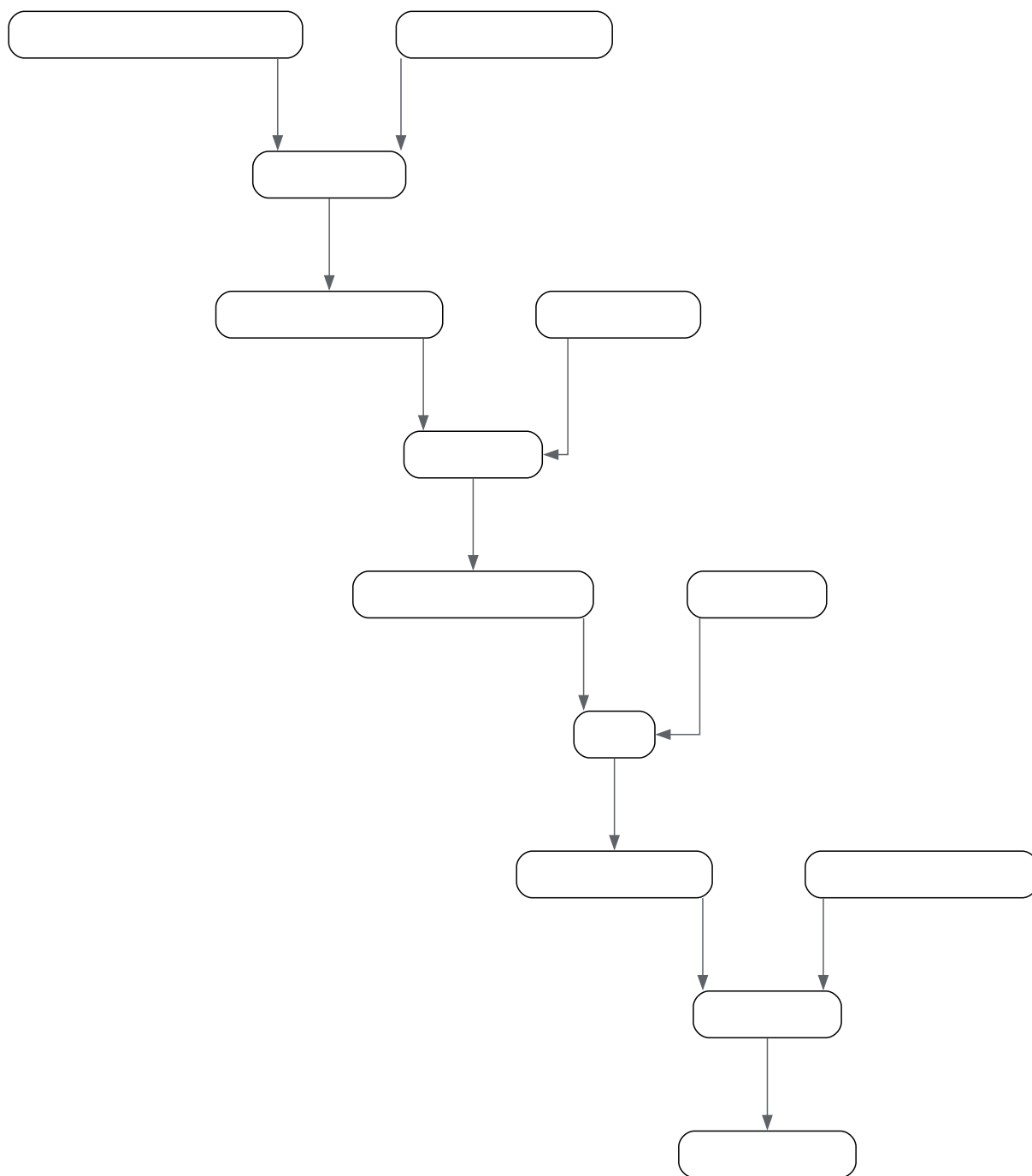
A patent for the preparation of deuterated Rivaroxaban describes a multi-step synthesis beginning with deuterated 4-(4-aminophenyl)morpholin-3-one. This approach ensures the

stable incorporation of deuterium atoms in a non-exchangeable position on the morpholinone ring. The final steps of such a synthesis can be adapted to produce the decarbonyl derivative.

Experimental Protocols

General Synthesis Workflow for Decarbonyl Rivaroxaban-d4

A generalized synthetic workflow for producing **Decarbonyl Rivaroxaban-d4** is outlined below. This process is adapted from known Rivaroxaban synthesis methodologies.



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Figure 1: Generalized Synthetic Workflow for **Decarbonyl Rivaroxaban-d4**.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds. By analyzing the relative abundance of the molecular ions corresponding to different isotopic compositions (isotopologues), the percentage of the desired deuterated species can be accurately quantified.

Protocol:

- **Sample Preparation:** A stock solution of **Decarbonyl Rivaroxaban-d4** is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source is used.
- **MS Parameters:**
 - Ionization Mode: Positive ESI
 - Scan Range: m/z 100-1000
 - Resolution: > 60,000 FWHM
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
- **Data Analysis:** The isotopic cluster of the molecular ion $[M+H]^+$ is analyzed. The theoretical masses for the unlabeled (d0) and deuterated (d4) species are calculated. The relative intensity of the ion corresponding to the d4 isotopologue is compared to the sum of the intensities of all relevant isotopologues (d0 to d4) to determine the isotopic purity.

Isotopic Purity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the isotopic purity and the specific sites of deuteration. While mass spectrometry provides the

overall isotopic distribution, NMR can confirm the absence of protons at the deuterated positions.

Protocol:

- **Sample Preparation:** Approximately 5-10 mg of **Decarbonyl Rivaroxaban-d4** is dissolved in a deuterated NMR solvent (e.g., DMSO-d6).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Analysis:** A standard proton NMR spectrum is acquired. The integral of the signals corresponding to the protons at the deuterated positions should be significantly diminished compared to the integrals of non-deuterated protons in the molecule. The residual proton signal can be used to estimate the isotopic purity.
- **^2H NMR Analysis:** A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the expected chemical shift, confirming the presence and location of the deuterium atoms.

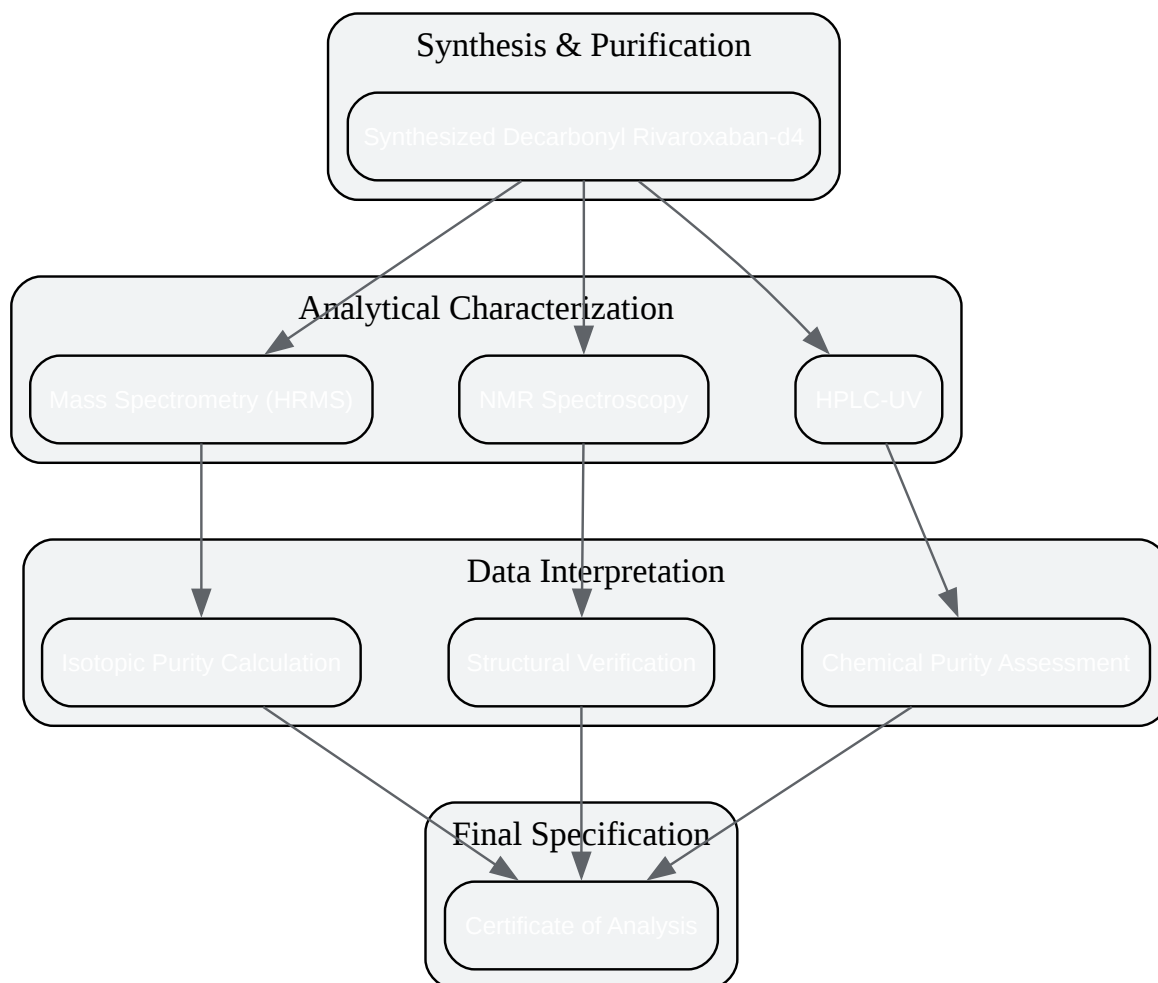
Data Presentation

The following table summarizes the illustrative quantitative data for the isotopic purity of a synthesized batch of **Decarbonyl Rivaroxaban-d4**.

Parameter	Method	Result
Isotopic Purity		
Deuterium Incorporation	Mass Spectrometry	99.5%
Isotopologue Distribution		
d4	Mass Spectrometry	99.5%
d3	Mass Spectrometry	0.4%
d2	Mass Spectrometry	<0.1%
d1	Mass Spectrometry	<0.1%
d0	Mass Spectrometry	<0.1%
Chemical Purity		
HPLC-UV (254 nm)	>99%	
Structural Confirmation		
Identity	^1H NMR, ^{13}C NMR, HRMS	Consistent with structure

Visualization of Analytical Workflow

The logical flow of the analytical process for determining the isotopic purity of **Decarbonyl Rivaroxaban-d4** is depicted in the following diagram.



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Figure 2: Analytical Workflow for Isotopic Purity Assessment.

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